N-Nitroso-N-méthyluréthane

Vue d'ensemble

Description

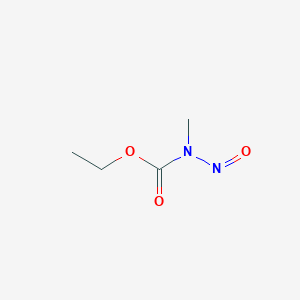

N-Nitroso-N-methylurethane is a chemical compound classified as a N-nitrosated carbamate ester. It is known for its toxic and potentially carcinogenic properties. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity .

Mécanisme D'action

Target of Action

N-Nitroso-N-methylurethane, also known as methylnitrosourethane or nitrosomethylurethane, primarily targets nucleobases in nucleic acids . It is an alkylating agent and exhibits its toxicity by transferring its methyl group to these nucleobases .

Mode of Action

The compound interacts with its targets (nucleobases in nucleic acids) through a process known as alkylation . This interaction involves the transfer of a methyl group from the compound to the nucleobases, which can lead to AT:GC transition mutations .

Biochemical Pathways

The compound’s ability to cause at:gc transition mutations suggests that it may disrupt normal dna replication and transcription processes, potentially leading to abnormal cell growth and division .

Result of Action

The molecular and cellular effects of N-Nitroso-N-methylurethane’s action are significant. As a potent carcinogen, mutagen, and teratogen, the compound can cause a variety of harmful effects . These include the induction of various cancers in animal models, such as squamous cell carcinomas of the forestomach, sarcomas and gliomas of the brain, adenocarcinomas of the pancreas, mammary carcinomas, leukemia, and lymphomas . It is also teratogenic and embryotoxic, resulting in craniofacial (cleft palate) and skeletal defects, fetal growth retardation, and increased fetal resorption .

Action Environment

The action, efficacy, and stability of N-Nitroso-N-methylurethane can be influenced by various environmental factors. For instance, the compound is unstable at temperatures beyond 20 °C and is somewhat shock-sensitive . It is also incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . These factors can affect the compound’s stability and its ability to interact with its targets.

Applications De Recherche Scientifique

N-Nitroso-N-methylurethane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

Biology: It serves as a model compound for studying the effects of nitrosamines on biological systems.

Industry: It is used in the development of new materials and as a standard for analytical methods.

Analyse Biochimique

Biochemical Properties

N-Nitroso-N-methylurethane plays a role in biochemical reactions, particularly in the lung surfactant system . It interacts with enzymes, proteins, and other biomolecules, affecting their function and the nature of their interactions .

Cellular Effects

N-Nitroso-N-methylurethane has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N-Nitroso-N-methylurethane involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Nitroso-N-methylurethane change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Nitroso-N-methylurethane vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Nitroso-N-methylurethane is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N-Nitroso-N-methylurethane is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

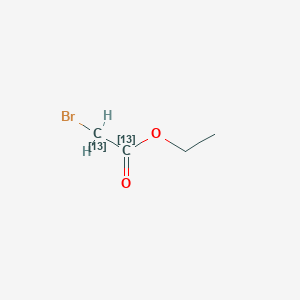

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylurethane can be synthesized through the nitrosation of N-methylurethane. This process typically involves the reaction of N-methylurethane with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst .

Industrial Production Methods: Industrial production of N-Nitroso-N-methylurethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: N-Nitroso-N-methylurethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates.

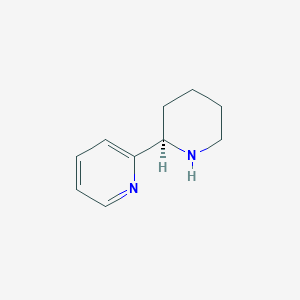

Comparaison Avec Des Composés Similaires

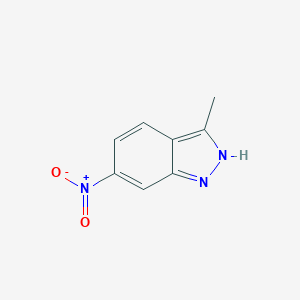

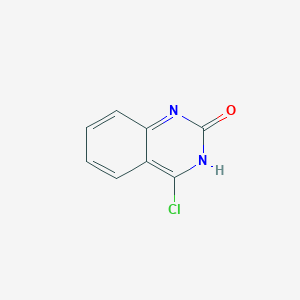

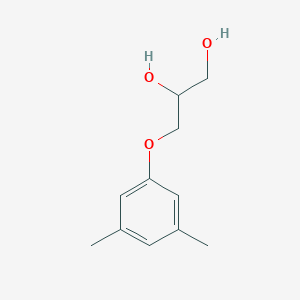

N-Nitroso-N-methylurea: Another nitrosated compound with similar carcinogenic properties.

N-Nitroso-N-ethylurethane: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness: N-Nitroso-N-methylurethane is unique due to its specific reactivity and the types of mutations it induces. Its ability to act as a direct-acting alkylating agent makes it particularly valuable in research focused on understanding the mechanisms of carcinogenesis .

Propriétés

IUPAC Name |

ethyl N-methyl-N-nitrosocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBWLYZCDDYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021472 | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline] | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M) | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.133 at 20 °C/4 °C | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/ | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In this study, the biochemical mechanisms by which N-nitroso-N-methylurethane (NNMU) induces acute lung injury are examined. Polymorphonuclear neutrophil infiltration into the lungs first appears in the bronchoalveolar lavage (BAL) fluid 24 hr after NNMU injection (10.58 +/- 3.00% of total cells; P < 0.05 vs. control animals). However, NNMU-induced elevation of the alveolar-arterial O2 difference requires 72 hr to develop. Daily intraperitoneal injections of the inducible nitric oxide (. NO) synthase (iNOS)-selective inhibitor aminoguanidine (AG) initiated 24 hr after NNMU administration improve the survival of NNMU-treated animals. However, AG administration initiated 48 or 72 hr after NNMU injection does not significantly improve the survival of NNMU-treated animals. These results suggest that NO participates in events that occur early in NNMU-induced acute lung injury. BAL cells isolated from rats 24 and 48 hr after NNMU injection produce elevated NO and express iNOS during a 24-hr ex vivo culture. AG attenuates NO production but does not affect iNOS expression, whereas actinomycin D prevents iNOS expression and attenuates NO production by BAL cells during this ex vivo culture. These results suggest that NNMU-derived BAL cells can stimulate iNOS expression and NO production during culture. In 48-hr NNMU-exposed rats, iNOS expression is elevated in homogenates of whole lavaged lungs but not in BAL cells derived from the same lung. These findings suggest that the pathogenic mechanism by which NNMU induces acute lung injury involves BAL cell stimulation of iNOS expression and NO production in lung tissue. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to pink oil, Light colored liquid | |

CAS No. |

615-53-2 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosourethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylnitrosocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GDM4803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

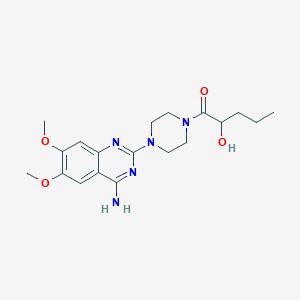

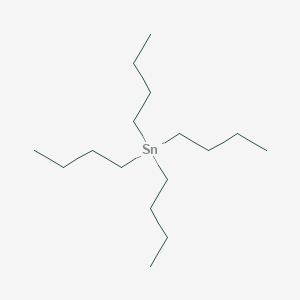

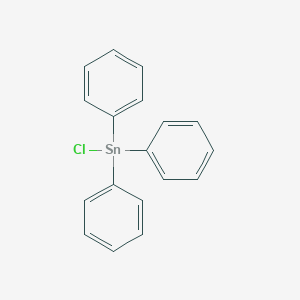

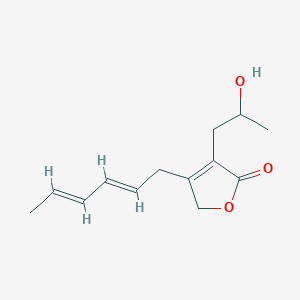

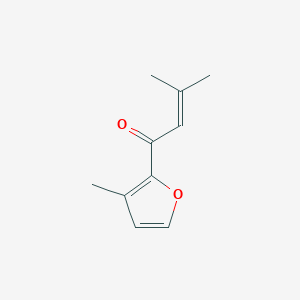

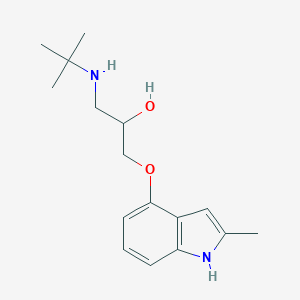

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Nitroso-N-methylurethane induce tumor formation?

A1: NMU is a potent alkylating agent. While the precise mechanisms leading to tumor formation are complex and remain under investigation, NMU is known to induce DNA damage through alkylation, primarily at the O6 position of guanine. This damage, if not repaired correctly, can lead to mutations and ultimately contribute to cancer development. [] ()

Q2: What are the typical sites of tumor development following N-Nitroso-N-methylurethane exposure?

A2: NMU is known to induce tumors at various sites depending on the species, dosage, and route of administration. Studies have reported NMU-induced tumors in the stomach, respiratory tract (nasal cavity, trachea, lungs), and central nervous system of experimental animals. [, , , ] (, , , )

Q3: How does N-Nitroso-N-methylurethane induce acute lung injury?

A3: NMU primarily targets alveolar epithelial cells, causing necrosis and disrupting the integrity of the alveolar-capillary barrier. This leads to pulmonary edema, inflammation, and impaired gas exchange, resembling the pathophysiology of acute respiratory distress syndrome (ARDS) in humans. [, , , , , , ] (, , , , , , )

Q4: Does N-Nitroso-N-methylurethane impact lung surfactant?

A4: Yes, NMU-induced lung injury significantly affects pulmonary surfactant, a complex mixture of lipids and proteins crucial for maintaining alveolar stability. Studies demonstrate that NMU exposure leads to quantitative and qualitative changes in surfactant, including reduced disaturated phosphatidylcholine (DSPC) levels, altered phospholipid composition, and impaired surface tension-reducing properties, ultimately contributing to lung dysfunction. [, , , , , ] (, , , , , )

Q5: Does Nitric Oxide (NO) play a role in N-Nitroso-N-methylurethane-induced lung injury?

A5: Research indicates that NO, a signaling molecule, is involved in the early stages of NMU-induced lung injury. Studies have shown that inhibiting NO synthase (NOS), the enzyme responsible for NO production, can attenuate lung damage and improve survival rates in animal models. This suggests a potential role for NO in the inflammatory response and pathogenesis of NMU-induced acute lung injury. [, ] (, )

Q6: What is the molecular formula and weight of N-Nitroso-N-methylurethane?

A6: The molecular formula of NMU is C4H8N2O3, and its molecular weight is 132.12 g/mol.

Q7: Is there spectroscopic data available for N-Nitroso-N-methylurethane?

A7: While the provided research papers do not detail specific spectroscopic data (e.g., NMR, IR) for NMU, such information can be found in chemical databases and publications focusing on the synthesis and characterization of this compound.

A7: The provided research primarily focuses on the biological effects of NMU. Information regarding its material compatibility, stability under various conditions, and potential catalytic properties falls outside the scope of these studies.

A7: The provided research focuses on in vivo and in vitro studies of NMU. While computational chemistry approaches can offer valuable insights into the compound's interactions with biological targets and predict the effects of structural modifications on its activity, these specific aspects are not explored in the provided research papers.

A7: The provided research does not delve into the specific stability characteristics of NMU or explore formulation strategies to improve its stability, solubility, or bioavailability.

A7: NMU is classified as a potent carcinogen and requires strict handling and disposal procedures according to relevant safety regulations and guidelines. The provided research primarily focuses on the compound's biological effects, and detailed information about specific SHE regulations is not extensively discussed.

A7: While the research focuses on the biological effects of NMU, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) profiles are not explicitly provided in these studies.

Q8: What in vitro models are used to study the effects of N-Nitroso-N-methylurethane?

A8: Researchers have utilized various in vitro models, including organ cultures of rat stomach mucosa [], human B-lymphocyte cell lines [], and continuous cultures of epithelial cells from injured rabbit lungs [], to investigate the cytotoxic, mutagenic, and DNA-damaging effects of NMU.

Q9: What in vivo models are commonly used to study N-Nitroso-N-methylurethane-induced acute lung injury?

A9: The most commonly used in vivo model to study NMU-induced acute lung injury involves subcutaneous injections of NMU in various animal models, particularly rats and rabbits. These models reliably reproduce key features of acute lung injury observed in humans, including alveolar epithelial cell damage, pulmonary edema, inflammation, and impaired gas exchange, making them suitable for studying the pathogenesis and potential therapeutic interventions for acute respiratory distress syndrome (ARDS). [, , , , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)